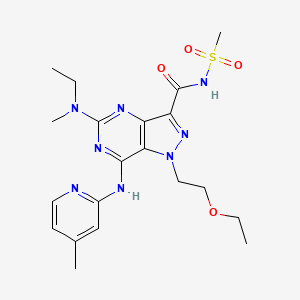

1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

Descripción general

Descripción

PF-00489791 es un potente inhibidor de la fosfodiesterasa 5A, con un valor de IC50 de 1,5 nM . Este compuesto ha sido estudiado por sus posibles efectos terapéuticos en diversas condiciones, incluyendo la hipertensión, la nefropatía diabética y la enfermedad de Raynaud . Mejora la relajación de los vasos sanguíneos dentro del riñón, lo que reduce la presión arterial y mejora la función renal .

Métodos De Preparación

La síntesis de PF-00489791 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción típicamente involucran el uso de disolventes orgánicos, catalizadores y controles específicos de temperatura para asegurar el rendimiento y la pureza deseados del producto . Los métodos de producción industrial pueden incluir la optimización de estas rutas sintéticas para escalar la producción mientras se mantiene la calidad y la consistencia del compuesto .

Análisis De Reacciones Químicas

PF-00489791 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos como aminas o tioles.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Overview

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines.

Case Studies

- Inhibition of Tumor Cell Proliferation : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed high inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 of 9.20 µM) as a positive control . The compound induced apoptosis in these cells, suggesting its potential as a novel anticancer agent.

- Src Kinase Inhibition : Another study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds that inhibit Src kinase activity. These compounds exhibited promising anticancer effects by targeting the Src signaling pathway, which is often dysregulated in cancer .

Summary Table of Anticancer Efficacy

Overview

The compound has also shown promise in treating chronic kidney disease (CKD), particularly diabetic nephropathy.

Clinical Applications

- HIF-PHD Inhibition : Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This inhibition promotes erythropoietin production, which is crucial for managing renal anemia associated with CKD. In animal models, these compounds have been shown to increase hemoglobin levels significantly after administration .

- Therapeutic Formulations : Recent patents highlight the use of this compound in formulations aimed at delaying CKD progression and preventing end-stage renal disease (ESRD). The formulations are designed to provide effective treatment options for patients suffering from advanced stages of kidney disease .

Summary Table of Renal Applications

Mecanismo De Acción

PF-00489791 ejerce sus efectos inhibiendo la fosfodiesterasa 5A, una enzima responsable de la degradación del monofosfato cíclico de guanosina (GMPc) . Al inhibir esta enzima, PF-00489791 aumenta los niveles de GMPc, lo que lleva a la relajación de las células musculares lisas en los vasos sanguíneos . Esta relajación da como resultado vasodilatación, reducción de la presión arterial y mejora del flujo sanguíneo . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización óxido nítrico-GMPc, que juega un papel crucial en la homeostasis vascular .

Comparación Con Compuestos Similares

PF-00489791 es único en su inhibición de acción prolongada de la fosfodiesterasa 5A, lo que lo distingue de otros compuestos similares . Algunos compuestos similares incluyen:

Sildenafilo: Otro inhibidor de la fosfodiesterasa 5A, comúnmente utilizado para tratar la disfunción eréctil y la hipertensión pulmonar.

Vardenafilo: Otro inhibidor de la fosfodiesterasa 5A con un mecanismo de acción similar.

La singularidad de PF-00489791 radica en su aplicación específica para afecciones como la nefropatía diabética y su potencial para aplicaciones terapéuticas más amplias .

Actividad Biológica

The compound 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) belongs to a class of heterocyclic compounds that have gained attention for their diverse biological activities, particularly in cancer therapy and the treatment of renal anemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

-

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD)

- Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of HIF-PHD, which stabilizes hypoxia-inducible factors (HIFs) leading to increased erythropoietin (EPO) production. This mechanism is particularly beneficial in treating renal anemia by enhancing red blood cell production and improving hemoglobin levels in anemic models .

-

Anticancer Properties

- Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating strong potential as an anticancer agent . The ability to induce apoptosis in cancer cells has been linked to the compound's structural characteristics and its interaction with cellular pathways .

Structure-Activity Relationship (SAR)

The biological activity of the pyrazolo[4,3-d]pyrimidine derivatives is heavily influenced by their structural components. Modifications to the core structure can enhance or diminish their efficacy. For example:

- Compound Variants : Different substitutions on the pyrazolo ring can lead to varying inhibitory activities against specific targets such as EGFR (epidermal growth factor receptor). Compound 12b , for instance, exhibited potent anti-proliferative activity with IC50 values as low as 0.016 µM against wild-type EGFR .

Case Studies

- Efficacy in Renal Anemia Models

-

Antitumor Activity Assessment

- A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer properties across multiple cell lines (e.g., A549, HepG2). The results indicated that certain modifications could enhance apoptotic induction and cell cycle arrest at specific phases (S and G2/M), further supporting their role as potential anticancer agents .

Data Tables

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1a | A549 | 2.24 | Apoptosis induction |

| 12b | EGFR WT | 0.016 | Kinase inhibition |

| 19 | Renal Anemia Model | N/A | HIF-PHD inhibition |

Propiedades

IUPAC Name |

1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZNKJIJDAJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853003-48-2 | |

| Record name | PF-00489791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00489791 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-00489791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.